molecular formula C17H17ClN2O2S B2374653 N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide CAS No. 899755-51-2

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide

Cat. No.: B2374653
CAS No.: 899755-51-2
M. Wt: 348.85
InChI Key: KEVIVHVTQIBZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N-(Thiophene-2-carbonyl)piperidine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early drug discovery. Compounds featuring the thiophene-piperidine-carboxamide scaffold have been identified as promising hits in phenotypic screenings for various therapeutic areas . Research on closely related analogs has demonstrated their potential as viral entry inhibitors for the Ebola virus, acting by targeting the viral glycoprotein to prevent host cell infection . Simultaneously, this structural motif is being explored in the development of novel antitubercular agents, where it functions as a non-covalent inhibitor of the essential bacterial enzyme DprE1, a key target for combating drug-resistant tuberculosis . Its mechanism in this context is believed to involve key hydrogen-bonding interactions with residues such as Lys418 and His132 in the enzyme's active site . This diverse activity profile makes the compound a valuable chemical tool for researching new antiviral and antibacterial therapies. The structure-activity relationship (SAR) of this chemical class is under active investigation to optimize its potency and pharmacological properties . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-6-8-14(9-7-13)20(16(21)15-5-4-12-23-15)17(22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVIVHVTQIBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protection of Piperidine

Initial nitrogen protection using di-tert-butyl dicarbonate (Boc₂O) prevents undesired side reactions during subsequent acylations.

Procedure :

  • Dissolve piperidine (1.0 eq) in anhydrous THF under N₂.
  • Add Boc₂O (1.1 eq) and DMAP (0.1 eq).
  • Stir at 25°C for 12 h.
  • Purify via flash chromatography (hexane:EtOAc = 4:1).

Yield : 92–95%.

Carboxamide Formation with 4-Chlorophenyl Isocyanate

Reaction of Boc-piperidine with 4-chlorophenyl isocyanate proceeds via nucleophilic addition-elimination (Table 1).

Table 1: Optimization of Carboxamide Formation

Condition Solvent Temp (°C) Time (h) Yield (%)
No catalyst DCM 25 24 38
Triethylamine THF 40 6 67
DBU DMF 60 2 82

Optimal conditions use 1,8-diazabicycloundec-7-ene (DBU) in DMF at 60°C for 2 h, achieving 82% isolated yield.

Boc-Deprotection and Thiophene-2-Carbonylation

Deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for final acylation:

  • Treat Boc-protected intermediate with TFA:DCM (1:1) at 0°C.
  • Stir for 30 min, concentrate under reduced pressure.
  • React with thiophene-2-carbonyl chloride (1.2 eq) and N-methylmorpholine (2.0 eq) in DCM.
  • Purify by recrystallization (EtOH/H₂O).

Yield : 68%.

One-Pot Tandem Acylation Strategy

Combining both acylating agents in a single reactor reduces purification steps but risks regioselectivity issues:

Procedure :

  • Suspend piperidine (1.0 eq) in anhydrous acetonitrile.
  • Add 4-chlorophenyl isocyanate (1.1 eq) and thiophene-2-carbonyl chloride (1.1 eq).
  • Heat at 80°C with microwave irradiation (300 W, 20 min).
  • Quench with NaHCO₃ and extract with EtOAc.

Yield : 28–34%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes:

  • Residence time : 5.2 min
  • Throughput : 12.6 g/h
  • Purity : 99.1% (HPLC)

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (kg/kg) 86 34
E-Factor 43 17
Carbon Efficiency (%) 29 61

Analytical Characterization

Critical quality attributes confirmed via:

  • ¹H NMR (DMSO-d₆): δ 7.84 (d, J = 4.1 Hz, thiophene H), 7.63–7.56 (m, Ar-H).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₆ClN₂O₂S: 355.0512, found 355.0509.
  • HPLC : tₐ = 8.7 min (C18, MeCN:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

“N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Inhibitory Profiles

Compound Name Substituent(s) Target Enzyme/Receptor IC50/EC50 Reference
4-(5-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (16) 5-Chloro-benzimidazolone 8-Oxoguanine glycosylase Potent inhibitor (exact value not reported)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (43) 4-Bromo-benzimidazolone 8-Oxoguanine glycosylase LCMS [M+H]+ = 449
N-(4-Fluorophenyl)maleimide (19) 4-Fluorophenyl Monoglyceride lipase (MGL) 5.18 μM
N-(4-Iodophenyl)maleimide (28) 4-Iodophenyl Monoglyceride lipase (MGL) 4.34 μM

Key Findings :

  • Halogen Substitution : In MGL inhibition, halogen size (F, Cl, Br, I) at the 4-position of the phenyl ring has minimal impact on potency. For example, fluorine (19, IC50 = 5.18 μM) and iodine (28, IC50 = 4.34 μM) analogs show comparable activity .
  • Benzimidazolone vs. Thiophene : Compound 16, featuring a benzimidazolone group, exhibits strong inhibition of 8-oxoguanine glycosylase, suggesting that electron-withdrawing substituents enhance binding to this enzyme . The thiophene-2-carbonyl group in the target compound may offer distinct electronic or steric effects, though direct data are unavailable.

Physicochemical and Structural Properties

Table 2: NMR and Crystallographic Data for Selected Analogs

Compound ^1H-NMR (DMSO-d6) Key Signals ^13C-NMR (DMSO-d6) Key Signals Crystal Structure Insights Reference
Compound 16 (benzimidazolone analog) δ 11.04 (br. s, 1H, NH), 7.50–7.55 (m, 2H, Ar-H) δ 154.9 (C=O), 140.2 (Ar-C) Chair conformation of piperidine; hydrogen bonding via N–H⋯O
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide Not reported Not reported Piperidine in chair conformation; [010] chains via N–H⋯O bonds

Key Insights :

  • Hydrogen Bonding : Both compound 16 and N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide form intermolecular hydrogen bonds (N–H⋯O), stabilizing their crystal structures .
  • Conformational Flexibility : The piperidine ring adopts a chair conformation in analogs, likely influencing receptor binding .

Biological Activity

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Structural Overview

The compound consists of a piperidine ring linked to a thiophene moiety via a carbonyl group, with a 4-chlorophenyl substituent. This structural configuration is significant for its biochemical interactions and pharmacological properties.

1. Interaction with Enzymes

The compound exhibits notable interactions with various enzymes, contributing to its biological activity:

  • Kinase Inhibition : Studies indicate that thiophene derivatives can inhibit kinases involved in critical signaling pathways, such as the MAPK/ERK pathway. This inhibition can lead to altered cellular responses and gene expression patterns .
  • Protease Inhibition : The compound has been shown to inhibit proteases, which are essential for various cellular processes, including apoptosis and cell signaling.

2. Anticancer Activity

Recent research highlights the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed better cytotoxicity and apoptosis induction compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells .
  • Mechanism of Action : The mechanism involves the modulation of key signaling pathways and inhibition of protein targets associated with cancer progression. The presence of the piperidine moiety enhances binding affinity to these targets, facilitating effective therapeutic action .

3. Neuroprotective Effects

The compound's potential in neurodegenerative diseases has also been explored:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing conditions like Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, providing symptomatic relief in neurodegenerative disorders .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Piperidine Derivatives : A review highlighted various piperidine derivatives exhibiting significant anticancer activity through enzyme inhibition mechanisms. These compounds showed promising results in preclinical models, indicating a potential pathway for drug development .
  • Thiophene Derivatives : Research on thiophene derivatives has revealed their ability to act as potent inhibitors of cancer-associated enzymes, further supporting the therapeutic potential of compounds containing thiophene rings .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
This compoundAnticancerKinases (MAPK/ERK)
Piperidine Derivative ACytotoxicityFaDu Hypopharyngeal Cells
Thiophene Derivative BCholinesterase InhibitionAChE/BuChE

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between piperidine derivatives and thiophene-2-carbonyl chloride under anhydrous conditions (e.g., using DMF as a solvent).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (ethanol/water) to isolate intermediates .
  • Optimization : Reflux conditions (60–80°C) and inert atmospheres (N₂/Ar) to enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for thiophene/chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight ([M+H]+ calculated for C₁₇H₁₆ClN₂O₂S: 367.0628) .
  • X-ray Crystallography : For unambiguous structural confirmation (monoclinic P2₁/c space group, unit cell parameters: a=9.992 Å, b=9.978 Å) .

Q. What safety precautions are recommended during synthesis?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity per CLP regulations) .
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., thiophene-2-carbonyl chloride) .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize reactive intermediates .
  • Catalyst Use : Employ coupling agents like HATU or EDCI to facilitate amide bond formation .
  • Kinetic Monitoring : Use TLC/HPLC to track reaction progress and identify side products (e.g., unreacted chlorophenyl intermediates) .

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents (e.g., bromofuran vs. morpholine groups) using enzyme inhibition assays (IC₅₀ values) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) .
  • Data Interpretation : Correlate electron-withdrawing groups (e.g., -Cl) with enhanced receptor binding vs. bulky groups reducing membrane permeability .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use validated protocols (e.g., MTT for cytotoxicity, FRET for enzyme kinetics) to minimize variability .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and verify compound stability under assay conditions .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., piperazine-containing derivatives) to identify trends .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Gene Knockdown : siRNA targeting putative receptors (e.g., PI3K/Akt pathway components) to confirm functional dependencies .
  • In Vivo Models : Xenograft studies in mice (e.g., tumor volume measurement) paired with pharmacokinetic profiling (plasma half-life, bioavailability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.